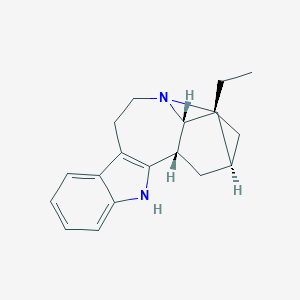

(2alpha,5beta,6alpha,18beta)-Ibogamine

Description

Structure

3D Structure

Properties

CAS No. |

1673-99-0 |

|---|---|

Molecular Formula |

C19H24N2 |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

(1S,15S,17S,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene |

InChI |

InChI=1S/C19H24N2/c1-2-13-9-12-10-16-18-15(7-8-21(11-12)19(13)16)14-5-3-4-6-17(14)20-18/h3-6,12-13,16,19-20H,2,7-11H2,1H3/t12-,13-,16+,19+/m0/s1 |

InChI Key |

LRLCVRYKAFDXKU-QOFYIIDASA-N |

SMILES |

CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC=CC=C45 |

Isomeric SMILES |

CC[C@H]1C[C@H]2C[C@H]3[C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45 |

Canonical SMILES |

CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC=CC=C45 |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways

Botanical Sources and Geographic Distribution of Ibogamine-Containing Plants

Ibogamine (B1202276) is found in several plant species, most notably within the genus Tabernanthe and Tabernaemontana. The primary botanical source is the West African shrub Tabernanthe iboga, which is native to the rainforests of Gabon, the Democratic Republic of Congo, and the Republic of Congo. wikipedia.org This plant is central to the Bwiti spiritual practices in these regions. wikipedia.org Another significant source is Tabernaemontana divaricata, commonly known as crepe jasmine, which is found in China, particularly in the Yunnan and Guangxi Provinces. nih.govwikipedia.org While historically the isolation of iboga alkaloids was focused on West Africa, recent discoveries have identified these compounds in plants from other parts of the world, including Mexico, China, and Malaysia. nih.gov

The concentration of ibogamine and related alkaloids varies within different parts of the plant. The highest concentrations are typically found in the root bark, followed by the roots, stem bark, seeds, and leaves. pfaf.org In Tabernanthe iboga, ibogamine content can range from 0.097% to 0.40% of the plant source's weight. nih.gov

Botanical Sources and Geographic Distribution of Ibogamine

| Plant Species | Family | Common Name | Geographic Distribution | Plant Part with Highest Alkaloid Concentration |

|---|---|---|---|---|

| Tabernanthe iboga | Apocynaceae | Iboga | West Central Africa (Gabon, Congo, DR Congo) wikipedia.org | Root Bark wikipedia.org |

| Tabernaemontana divaricata | Apocynaceae | Crepe Jasmine | China (Yunnan and Guangxi Provinces) nih.govwikipedia.org | Not specified |

| Ervatamia officinalis | Apocynaceae | - | China (Guangdong and Hainan Provinces) nih.gov | Not specified |

| Voacanga africana | Apocynaceae | - | West Africa nih.gov | Root Bark researchgate.net |

Enzymatic Transformations and Precursors in Ibogamine Biosynthesis

The biosynthesis of ibogamine is a complex process involving multiple enzymatic steps, characteristic of monoterpenoid indole (B1671886) alkaloids. researchgate.net The pathway begins with the precursors tryptophan and geranyl diphosphate. researchgate.net These molecules undergo a series of transformations to yield strictosidine, a key intermediate in the biosynthesis of many alkaloids. researchgate.net

From strictosidine, further enzymatic reactions lead to a hypothesized reactive intermediate, dehydrosecodine. researchgate.net A crucial step in the formation of the iboga scaffold is the cyclization of dehydrosecodine. researchgate.net In T. iboga, this process leads to the formation of (-)-coronaridine. researchgate.netnih.gov The final step in the biosynthesis of ibogamine is the net decarboxylation of coronaridine (B1218666). wikipedia.orgresearchgate.net

While many enzymes in this pathway have been identified, some steps are still not fully elucidated. For instance, it is likely that an unidentified decarboxylase is responsible for the final conversion of the carboxylic acid precursor to ibogamine. nih.gov

Key Precursors and Intermediates in Ibogamine Biosynthesis

| Precursor/Intermediate | Role in Biosynthesis |

|---|---|

| Tryptophan | Initial precursor, provides the indole ring system. nih.gov |

| Geranyl Diphosphate | Initial precursor, provides the monoterpenoid unit. researchgate.net |

| Strictosidine | Key intermediate formed from tryptophan and geranyl diphosphate. researchgate.net |

| Dehydrosecodine | Hypothesized reactive intermediate that undergoes cyclization. researchgate.net |

| (-)-Coronaridine | Direct precursor to ibogamine, formed from the cyclization of dehydrosecodine. researchgate.netnih.gov |

Relationship between Ibogamine, Ibogaine (B1199331), and Noribogaine (B1226712) in Natural Products Chemistry

Ibogamine, ibogaine, and noribogaine are closely related both structurally and biosynthetically. Ibogamine serves as a direct precursor in the biosynthesis of ibogaine within Tabernanthe iboga. researchgate.net The conversion of ibogamine to ibogaine involves a two-step enzymatic process. nih.gov First, the enzyme ibogamine-10-hydroxylase (I10H), a cytochrome P450 enzyme, catalyzes the hydroxylation of ibogamine at the 10-position to produce 10-hydroxyibogamine (noribogaine). nih.govresearchgate.net Subsequently, the enzyme noribogaine-10-O-methyltransferase (N10OMT) facilitates the O-methylation of noribogaine to yield ibogaine. nih.govresearchgate.net

Noribogaine, also known as 12-hydroxyibogamine, is therefore both an intermediate in the biosynthesis of ibogaine from ibogamine and a principal metabolite of ibogaine when administered orally. researchgate.netresearchgate.net The structural difference between these three compounds lies in the substitution at the C-10 position of the indole ring. Ibogamine has no substitution, ibogaine has a methoxy (B1213986) group, and noribogaine has a hydroxyl group. researchgate.netresearchgate.net

It is worth noting that while this biosynthetic pathway exists, ibogaine is often produced semi-synthetically from voacangine (B1217894) due to the challenges in sourcing sufficient quantities from T. iboga. nih.govresearchgate.net Voacangine can be converted to ibogaine through saponification of its C16 methyl ester followed by decarboxylation. nih.gov

Advanced Synthetic Methodologies and Chemical Transformations

Evolution of Total Synthesis Strategies for Ibogamine (B1202276)

The journey to conquer the complex architecture of ibogamine has been marked by several key strategic approaches, primarily centered on the construction of its defining isoquinuclidine core fused to a seven-membered azepine ring and an indole (B1671886) moiety. nih.govresearchgate.net

The first total synthesis of (±)-ibogamine, a landmark achievement, was reported by the research group of George Büchi in the mid-1960s. nih.govresearchgate.netacs.orgcapes.gov.bracs.org This seminal work laid the foundation for future synthetic endeavors and established a key strategic disconnection. The Büchi synthesis ingeniously employed a Diels-Alder reaction to construct the crucial isoquinuclidine core. nih.govnih.gov Their approach involved the reduction of a nicotinamide (B372718) derivative to a dihydropyridine (B1217469), which then served as the diene in a [4+2] cycloaddition with methyl vinyl ketone. nih.gov This cycloaddition furnished the isoquinuclidine framework, which was then further elaborated through a series of transformations to complete the synthesis of racemic ibogamine. nih.gov

Building upon the foundational work of Büchi, subsequent research has focused on developing more sophisticated and efficient syntheses, with a particular emphasis on controlling stereochemistry to produce specific diastereomers and enantiomers of ibogamine. nih.govresearchgate.net These advanced strategies have introduced a diverse array of chemical transformations to achieve high levels of selectivity.

The Diels-Alder reaction has remained a cornerstone in the synthesis of ibogamine and its analogues due to its reliability in forming the bicyclo[2.2.2]octane system of the isoquinuclidine core. nih.govrsc.org Modern iterations of this strategy have focused on achieving asymmetry. For instance, catalyzed asymmetric Diels-Alder reactions have been successfully employed to produce enantioenriched cycloadducts, which are then converted to optically active (-)-ibogamine. nih.govacs.org The use of chiral auxiliaries and catalysts in these reactions has enabled the selective formation of the desired enantiomer, a significant advancement over the original racemic synthesis. nih.govnih.gov

| Key Feature | Description | Significance |

|---|---|---|

| Pioneering Use | First employed by the Büchi group for the construction of the isoquinuclidine core in the initial total synthesis of (±)-ibogamine. nih.govresearchgate.net | Established a fundamental and enduring strategy for accessing the core structure of iboga alkaloids. |

| Asymmetric Variants | Development of catalyzed asymmetric Diels-Alder reactions to produce enantiomerically enriched isoquinuclidine intermediates. nih.govacs.org | Enabled the synthesis of specific enantiomers of ibogamine, crucial for studying its biological activity. |

| Diene/Dienophile Scope | A wide range of dienes (e.g., dihydropyridines) and dienophiles have been utilized to introduce diverse functionalities. nih.gov | Provides flexibility for the synthesis of various ibogamine analogues with modified structures. |

An alternative and powerful strategy for the construction of the isoquinuclidine ring system involves transannular cyclization. nih.govnih.govacs.org This approach typically begins with the formation of a larger, medium-sized ring that already contains the necessary atoms for the bicyclic core. A subsequent bond formation across the ring (transannular) then forges the isoquinuclidine structure. Various methods have been developed to induce this key cyclization, including acylation, alkylation, and aziridination reactions. nih.gov This strategy offers a different retrosynthetic disconnection and has proven effective in several total syntheses of ibogamine.

The advent of transition-metal catalysis has provided powerful new tools for complex molecule synthesis. In the context of ibogamine, palladium-catalyzed allylic alkylation has emerged as a key strategy. nih.govmdpi.comnih.govnih.govacs.org Notably, the Trost group developed an enantioselective synthesis of ibogamine that utilized a palladium-catalyzed asymmetric allylic alkylation to set a crucial stereocenter. nih.gov This reaction typically involves the formation of a π-allylpalladium complex from an allylic substrate, which then undergoes nucleophilic attack. mdpi.comnih.gov This methodology has been instrumental in creating the challenging carbon-carbon bonds within the ibogamine framework with high levels of stereocontrol. However, early applications of this method sometimes required stoichiometric or greater amounts of palladium, which was a drawback. nih.govamazonaws.com

The final stages of many ibogamine syntheses involve the formation of the bond connecting the isoquinuclidine and indole moieties. The indole ring is electron-rich and readily undergoes electrophilic substitution, with the C3 position being the most reactive. bhu.ac.inresearchgate.net However, for the construction of the ibogamine skeleton, bond formation is required at the C2 position. This is often achieved by first blocking the C3 position or by using specific reaction conditions that favor substitution at C2. bhu.ac.in In some synthetic routes, an intramolecular Friedel-Crafts-type alkylation is employed, where an electrophilic center tethered to the isoquinuclidine core attacks the C2 position of the indole ring to form the seven-membered azepine ring and complete the pentacyclic structure. nih.govacs.orgresearchgate.net More recent approaches have also explored reductive Heck reactions to form the tetrahydroazepine ring system, starting with a pre-functionalized indole C2 position. nih.gov

| Strategy | Key Transformation | Notable Contributor(s) | Key Feature/Advantage |

|---|---|---|---|

| Early Pioneering Approach | Diels-Alder Cycloaddition | Büchi Group researchgate.netacs.orgcapes.gov.bracs.org | First total synthesis of (±)-ibogamine; established a foundational route to the isoquinuclidine core. nih.gov |

| Asymmetric Synthesis | Catalyzed Asymmetric Diels-Alder | White and others nih.gov | Enables the production of specific enantiomers of ibogamine. nih.gov |

| Alternative Core Formation | Transannular Cyclization | Huffman, Grieco, Nagata nih.gov | Offers a different retrosynthetic approach to the isoquinuclidine framework. |

| Transition-Metal Catalysis | Palladium-Catalyzed Allylic Alkylation | Trost Group nih.govnih.gov | Allows for enantioselective C-C bond formation with high stereocontrol. |

| Late-Stage Annulation | Electrophilic Substitution at Indole C(2) | Various | Key for the final ring closure to form the seven-membered azepine ring. nih.govresearchgate.net |

Convergent and Scalable Total Synthesis Approaches

The synthesis begins with two main fragments: a known nosyl tryptamine (B22526) and a cyclic vinylogous ester. nih.govacs.org This strategy addresses two of the most vexing problems in iboga alkaloid total synthesis: controlling the formation of the isoquinuclidine core and the tetrahydroazepine ring system. nih.gov

The initial key step in this convergent synthesis is the unification of two major fragments via a Fukuyama-Mitsunobu coupling. nih.govthieme-connect.com This reaction involves coupling a vinylogous ester-derived fragment with a known nosyl tryptamine. nih.gov The use of the Mitsunobu reaction, a powerful tool for forming carbon-nitrogen bonds with inversion of configuration, is crucial for efficiently bringing together the two complex building blocks early in the synthetic sequence. nih.govnih.govorganic-chemistry.org This coupling strategy is advantageous as it allows for potential modifications of either fragment to generate a library of skillfully designed analogues. nih.govthieme-connect.com Achieving a consistent, high-yielding coupling was found to be critically dependent on the purity of the nosylamine starting material. nih.gov

Following the fragment coupling and subsequent reduction of an enone under Luche conditions, a pivotal macrocyclic Friedel-Crafts alkylation is employed to form a nine-membered macrocycle. nih.govacs.org This intramolecular cyclization establishes the crucial 1,3-syn relationship within the internal cyclohexane (B81311) moiety of the ibogamine core. nih.govacs.org The reaction was optimized after screening various Brønsted and Lewis acid catalysts, which initially led to decomposition. nih.govacs.org The successful conditions involved treating the allylic alcohol precursor with 5M lithium perchlorate (B79767) in diethyl ether (LPDE) and catalytic camphorsulfonic acid (CSA), which afforded the desired macrocycle. nih.govacs.org

Table 1: Key Steps in the Convergent Total Synthesis of (±)-Ibogamine

| Step | Reaction Type | Key Reagents | Intermediate/Product | Yield |

| 1 | Fukuyama-Mitsunobu Coupling | Ph3P, DIAD | Coupled fragments | 83% thieme-connect.com |

| 2 | Luche Reduction / Acylation | CeCl3, NaBH4; Ac2O, DMAP | Allylic alcohol | 96% (2 steps) thieme-connect.com |

| 3 | Friedel-Crafts Alkylation | Mg(ClO4)2, CSA | 9-membered macrocycle | 49% thieme-connect.com |

| 4 | Hydroboration-Oxidation | BH3·SMe2; H2O2, NaOH | Secondary alcohol | - |

| 5 | Ring Closure | MsCl, DMAP, pyr; Thioglycolic acid, DBU | (±)-Ibogamine | - |

| Overall | - | - | (±)-Ibogamine | 24% nih.govnih.govacs.org |

The final stage of the synthesis hinges on a highly effective regio- and diastereoselective hydroboration-oxidation reaction. nih.govnih.govacs.org This step, using borane (B79455) dimethyl sulfide (B99878) followed by hydrogen peroxide, installs a pendent secondary alcohol with precise stereochemical control. nih.gov This alcohol is then converted to a mesylate, setting the stage for the final ring closures. nih.gov Upon removal of the nosyl protecting group, the liberated amine undergoes an intramolecular SN2 displacement of the mesylate. nih.gov This remarkable transformation simultaneously closes both the isoquinuclidine and the seven-membered tetrahydroazepine rings, completing the pentacyclic core of (±)-Ibogamine. nih.govnih.govacs.org

Semisynthetic Routes to Ibogamine Derivatives from Related Alkaloids (e.g., Voacangine)

Given the scarcity of ibogamine, semisynthetic approaches starting from more abundant, structurally related alkaloids are a practical alternative to total synthesis for producing ibogamine and its derivatives. nih.govnih.gov Voacangine (B1217894), which can be extracted in significantly larger quantities (~1.7% of the root bark) from the root bark of Voacanga africana, is a common precursor. nih.govacs.orgresearchgate.net

The conversion of voacangine to ibogaine (B1199331), a closely related derivative of ibogamine, is a well-established two-step process. nih.gov This involves the saponification of the C16 methyl ester of voacangine, followed by decarboxylation induced by acidification and heating. nih.gov A similar demethoxycarbonylation process can be applied to convert coronaridine (B1218666) and voacangine directly into ibogamine and ibogaine, respectively. nih.gov This one-step method simplifies the alkaloid mixture from the plant extract, providing a viable method for the bulk production of these compounds from Mexican Tabernaemontana species. nih.gov This highlights a streamlined approach to accessing the core ibogamine skeleton.

Chemical Derivatization and Analog Synthesis Based on the Ibogamine Skeleton

The ibogamine skeleton serves as a versatile pharmacophore for the generation of new analogs for medicinal chemistry research. nih.gov The reactivity of the iboga scaffold, particularly at the indole ring and the isoquinuclidine nitrogen, allows for targeted chemical modifications. nih.gov For instance, oxidation studies on ibogaine and voacangine reveal differential reactivity patterns that can be exploited for analog synthesis. nih.gov The presence of the C16-carboxymethyl ester in voacangine stabilizes the indole ring towards oxidation compared to ibogaine. nih.gov This understanding of the molecule's reactivity is crucial for designing and synthesizing novel derivatives.

Ibogaine and noribogaine (B1226712) are two of the most significant derivatives related to the ibogamine scaffold. researchgate.net Their synthesis from ibogamine is a key transformation.

Ibogaine from Ibogamine : The conversion of ibogamine into ibogaine can be accomplished through a hydroxylation reaction at the 10-position of the indole ring, followed by an O-methylation. nih.gov This process mirrors the proposed final steps in the biosynthesis of ibogaine. nih.gov

Noribogaine from Ibogaine : Noribogaine (12-hydroxyibogamine) is the primary active metabolite of ibogaine, formed by O-demethylation. dmt-nexus.meresearchgate.netnih.gov This transformation is catalyzed in vivo by the cytochrome P450 2D6 (CYP2D6) enzyme. researchgate.net Chemically, this demethylation can be achieved in the laboratory. One synthetic method involves treating ibogaine with boron tribromide (BBr₃) in methylene (B1212753) chloride to cleave the methyl ether and yield noribogaine. dmt-nexus.me

Approaches to Non-Hallucinogenic Ibogamine Analogs (e.g., Ibogalogs)

The development of non-hallucinogenic analogs of ibogamine has been driven by the need to separate the potential therapeutic properties of the parent compound from its hallucinogenic effects and cardiotoxicity. blossomanalysis.comescholarship.org A key strategy in this endeavor is function-oriented synthesis (FOS), which aims to identify the essential structural components, or pharmacophores, responsible for the desired biological activity. escholarship.orgnih.gov By simplifying the complex architecture of ibogamine, researchers have engineered novel compounds, termed "ibogalogs," that retain therapeutic potential while exhibiting a more favorable profile. escholarship.orgneuwritewest.org

The structure of ibogamine is characterized by three main components: an indole, a seven-membered tetrahydroazepine ring, and a bicyclic isoquinuclidine. nih.gov Research has indicated that the isoquinuclidine moiety is linked to the compound's toxicity and inhibitory action on hERG potassium channels, which contributes to cardiotoxicity. escholarship.orgnih.gov Consequently, synthetic efforts have focused on creating analogs that lack this part of the structure. blossomanalysis.comnih.gov

Using the principles of FOS, scientists identified the indole-fused tetrahydroazepine as a key psychoplastogenic pharmacophore, the part of the molecule responsible for promoting neural plasticity. nih.gov This discovery led to the creation of simplified analogs that can be synthesized in a single step, a significant improvement over the multi-step, low-yield syntheses of ibogaine itself. blossomanalysis.comescholarship.orgnih.gov

Two notable examples of these ibogalogs are Ibogainalog (IBG) and Tabernanthalog (TBG). blossomanalysis.comneuwritewest.org TBG, in particular, was developed by removing the complex isoquinuclidine cage while retaining the core indole-fused tetrahydroazepine structure. nih.govucdavis.edu This structural simplification not only facilitates a scalable, one-step synthesis but also improves the compound's physicochemical properties and reduces unwanted effects. escholarship.orgnih.gov For instance, TBG was engineered to be a water-soluble and non-hallucinogenic analog. escholarship.org

Table 1: Structural Comparison of Ibogamine and Non-Hallucinogenic Analogs

| Compound | Indole Moiety | Tetrahydroazepine Ring | Isoquinuclidine Moiety | Key Synthetic Feature |

|---|---|---|---|---|

| Ibogamine | Present | Present | Present | Complex, multi-step total synthesis escholarship.org |

| Ibogainalog (IBG) | Present | Present | Absent | Simplified one-step synthesis blossomanalysis.comnih.gov |

| Tabernanthalog (TBG) | Present | Present | Absent | Simplified one-step synthesis escholarship.orgnih.gov |

Synthesis of Catharanthine (B190766) and its Relation to the Ibogamine Framework

Catharanthine is a prominent member of the iboga alkaloid family and is structurally closely related to the ibogamine framework. nih.gov The primary relationship is stereochemical; catharanthine belongs to the opposite optical series compared to ibogaine and its related natural products like coronaridine. nih.govnih.gov Specifically, (+)-catharanthine is isolated from the plant Catharanthus roseus, whereas the anti-addictive iboga alkaloids, such as (-)-ibogaine and (-)-coronaridine, are found in Tabernanthe iboga and are of the opposite enantiomeric series. nih.govbiorxiv.orgacs.org

Despite their opposite stereochemistry, biosynthetic studies suggest that both the (+)-catharanthine and the (-)-ibogamine scaffolds originate from a common precursor, stemmadenine (B1243487) acetate. biorxiv.orgacs.org Nature employs closely related but distinct enzyme systems in different plant species to generate these enantiomeric products through what is believed to be an enantioselective formal Diels-Alder reaction. biorxiv.orgacs.orgresearchgate.net In C. roseus, enzymes catalyze the formation of (+)-catharanthine, while in T. iboga, a different set of enzymes directs the cyclization towards the (-)-iboga scaffold. biorxiv.orgacs.org

The total synthesis of catharanthine has been a subject of significant research, both for its own biological interest and because it serves as a crucial precursor to the powerful chemotherapeutic bisindole alkaloids, vinblastine (B1199706) and vincristine. nih.govnih.gov The coupling of catharanthine with another monomeric alkaloid, vindoline, yields these medicinally important compounds. nih.govresearchgate.net

Numerous synthetic strategies have been developed to construct the complex catharanthine framework. These approaches often tackle the challenge of forming the characteristic bridged ring system. Key Synthetic Approaches to the Catharanthine Framework:

Enantioselective Diels-Alder Reaction: One approach involves an enantioselective Diels-Alder reaction of a dihydropyridine with an acrylate, catalyzed by a valine-derived organocatalyst, to establish the core stereochemistry. nih.gov

Gold-Catalyzed Cyclization: A novel and efficient strategy utilizes a gold-catalyzed oxidation of a terminal alkyne, which is followed by a cyclization and a subsequent Stevens rearrangement to assemble the alkaloid skeleton. rsc.org

Ring Reorganization: Another synthetic route features a catalytic asymmetric Michael/aldol reaction to construct a chiral aza-[3.3.1]-bridged bicyclic system at an early stage. This is followed by a late-stage ring reorganization that transforms the [3.3.1] system into the [2.2.2]-bicyclic framework characteristic of the iboga alkaloids. researchgate.net

Acyclic Dienamine-Indoloacrylate Addition: This method provides a route to the catharanthine structure through the addition of an acyclic dienamine to an indoloacrylate. acs.org

Table 2: Selected Synthetic Methodologies for the Catharanthine Framework

| Methodology | Key Reaction Type | Notable Features | Reference |

|---|---|---|---|

| Organocatalytic Approach | Diels-Alder Cycloaddition | Enantioselective, forms the core bicyclic system. | nih.gov |

| Gold-Catalyzed Synthesis | Oxidation / Cyclization / Rearrangement | Efficient sequence involving a Stevens rearrangement. | rsc.org |

| Ring Reorganization Strategy | Michael/Aldol and Ring Expansion | Builds a [3.3.1] system then converts it to the final [2.2.2] framework. | researchgate.net |

| Indoloacrylate Addition | Conjugate Addition | Utilizes an acyclic dienamine precursor. | acs.org |

Molecular Mechanisms of Action and Preclinical Pharmacological Research

Elucidation of Receptor Binding Profiles and Ligand-Target Interactions of Ibogamine (B1202276)

Preclinical research has established that Ibogamine possesses a complex receptor binding profile, with affinities in the micromolar range for several key receptors and transporters involved in neurotransmission. nih.govresearchgate.net

Ibogamine and its derivatives act as inhibitors of nicotinic acetylcholine (B1216132) receptors (nAChRs), showing a degree of selectivity for the α3β4 subtype over other neuronal nAChR subtypes. nih.gov This inhibition of α3β4 nAChRs is considered a probable mechanism for some of its observed neuropharmacological effects. nih.gov Studies using PC12 cells, which express α3β4 nAChRs, indicate that Ibogamine's inhibition of channel opening is not overcome by increasing concentrations of nicotine (B1678760), suggesting a non-competitive binding mechanism where Ibogamine does not bind to the orthosteric site (the site where acetylcholine and nicotine bind). nih.govnih.gov

The interaction is complex, with research indicating that Ibogamine behaves as a noncompetitive antagonist at several neuronal nAChR subtypes, with a selectivity sequence for human receptors of α3β4 > α4β2 > α7. researchgate.net Further studies on the interaction of Ibogamine analogs with nAChRs in different conformational states show that these compounds generally have a higher affinity for the desensitized state of the receptor compared to the resting state. doi.org

| Ibogamine Analog | Ki (μM) |

|---|---|

| (±)-18-MAC | 1.3 ± 0.2 |

| (±)-2-ME-18-MC | 1.3 ± 0.2 |

| (±)-Albifloranine | 3.2 ± 0.3 |

| (+)-Catharanthine | 3.2 ± 0.4 |

| (−)-19-OH-Ibogamine | 40 ± 2 |

Ibogamine demonstrates a significant interaction with the serotonergic system, primarily through its affinity for the serotonin (B10506) transporter (SERT). biorxiv.orgnih.gov It functions as a non-competitive serotonin reuptake inhibitor, which leads to an increased concentration of serotonin in the synaptic cleft and prolongs its effects. roothealing.comnih.govillinois.edu Cryo-electron microscopy studies have revealed that Ibogamine binds to the central binding site of SERT, inducing conformational changes that block the reuptake of serotonin. nih.govillinois.edu

In vivo microdialysis studies in rats have shown that Ibogamine administration leads to substantial, dose-dependent increases in extracellular serotonin levels in brain regions like the nucleus accumbens and striatum. nih.govnih.gov This action is shared by its primary metabolite, noribogaine (B1226712), which is even more potent as an indirect serotonin agonist. nih.gov This inhibition of serotonin reuptake is a key component of Ibogamine's neuropharmacological activity. biorxiv.orgnih.gov

Ibogamine's pharmacological profile includes interactions with multiple opioid receptor subtypes, including mu, delta, and kappa-opioid receptors (KOR). nih.govblossomanalysis.comroothealing.com It is considered a weak antagonist at the μ-opioid receptor (MOR). roothealing.complos.org This antagonism at MOR may contribute to its effects on opioid withdrawal by partially blocking the effects of opioid agonists. roothealing.complos.org

A significant body of research has identified Ibogamine as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. roothealing.comnih.goviceers.org Electrophysiological studies in cultured rat hippocampal neurons demonstrated that Ibogaine (B1199331) causes a slow, concentration-dependent block of NMDA-induced currents with an IC50 of 3.1 μM. nih.gov This blockade is use- and voltage-dependent, characteristic of an open-channel blocker. nih.gov

Ibogamine's antagonism at the NMDA receptor is believed to be a crucial mechanism underlying its neuroprotective and potential anti-addictive effects. roothealing.comiceers.org By blocking NMDA receptors, Ibogamine can interfere with processes of synaptic plasticity that are thought to underlie drug tolerance and dependence. roothealing.comiceers.org This action is similar to other NMDA antagonists that have been shown to interfere with tolerance and dependence phenomena for various drugs of abuse. iceers.org

| Assay | Affinity/Potency |

|---|---|

| [3H]dizocilpine (MK-801) Binding Inhibition (Ki) | ~1 µM |

| Block of NMDA-induced Currents (IC50) | 3.1 µM |

| Inhibition of Glutamate-induced Neurotoxicity (IC50) | ~4.9 µM |

Ibogamine and other iboga alkaloids interact with sigma (σ) receptors, showing a notable affinity for the sigma-2 (σ2) subtype. mdpi.comiceers.org Radioligand binding assays have determined that Ibogamine has a moderate nanomolar affinity for the σ2 receptor, with a Ki value of approximately 201 nM, and demonstrates good selectivity over the sigma-1 (σ1) site (Ki value of 8554 nM). mdpi.com

Neurobiological Effects and Intracellular Signaling Cascades

The multifaceted receptor interactions of Ibogamine trigger a cascade of downstream neurobiological effects. Its action as a serotonin reuptake inhibitor leads to a significant increase in extracellular serotonin levels, which can modulate mood and behavior. nih.govresearchgate.net The antagonism of NMDA receptors can inhibit dopamine (B1211576) release evoked by NMDA, potentially "rewiring" neural circuits involved in addiction. roothealing.comnih.gov

Furthermore, the interaction with σ2 receptors has been shown to mediate an increase in cytosolic calcium levels and induce morphological changes in cells in vitro. iceers.org In vivo studies have also shown that Ibogamine administration can lead to elevations in plasma stress hormones like corticosterone (B1669441) and prolactin. nih.gov These diverse neurobiological effects, stemming from its polypharmacology, collectively contribute to the unique and complex profile of Ibogamine.

Influence on Brain-Derived Neurotrophic Factor (BDNF) Signaling

Recent preclinical studies have demonstrated that (2alpha,5beta,6alpha,18beta)-Ibogamine administration can significantly modify the expression of Brain-Derived Neurotrophic Factor (BDNF), a key protein involved in neuronal survival, differentiation, and synaptic plasticity. The effects of ibogamine on BDNF signaling appear to be both time- and region-dependent within the brain.

In a study involving rats, the acute administration of ibogamine led to a notable downregulation of BDNF mRNA expression in the prefrontal cortex (PFC) three hours post-injection. Specifically, doses of 20 mg/kg and 40 mg/kg resulted in a 1.7-fold and 2-fold decrease, respectively.

However, a significant shift in BDNF expression was observed 24 hours after administration. At this later time point, ibogamine was found to upregulate BDNF mRNA expression in a dose-dependent manner across several brain regions critical to reward and addiction pathways. The most substantial increase was seen in the nucleus accumbens (NAcc), where a 20 mg/kg dose prompted a 220-fold increase and a 40 mg/kg dose led to a 340-fold increase in BDNF transcripts. The 40 mg/kg dose also resulted in significant upregulation of BDNF expression in the PFC (107-fold), ventral tegmental area (VTA) (43-fold), and substantia nigra (SN) (21-fold).

Interestingly, while the mature BDNF protein levels did not show significant changes, the precursor form, proBDNF, was found to be selectively increased in the NAcc at the 24-hour mark by both the 20 mg/kg and 40 mg/kg doses. These findings suggest that ibogamine exerts a complex regulatory influence on BDNF signaling, with initial suppression followed by a robust and regionally specific increase in gene expression, potentially contributing to its lasting effects on brain plasticity.

| Brain Region | Ibogamine Dose | Fold Increase in BDNF mRNA Expression (vs. Control) |

|---|---|---|

| Nucleus Accumbens (NAcc) | 20 mg/kg | 220-fold |

| Nucleus Accumbens (NAcc) | 40 mg/kg | 340-fold |

| Prefrontal Cortex (PFC) | 40 mg/kg | 107-fold |

| Ventral Tegmental Area (VTA) | 40 mg/kg | 43-fold |

| Substantia Nigra (SN) | 40 mg/kg | 21-fold |

Impact on Glial Cell Line-Derived Neurotrophic Factor (GDNF) Pathways

This compound has been shown to exert a significant influence on the Glial Cell Line-Derived Neurotrophic Factor (GDNF) signaling pathway, a mechanism that is believed to be crucial to its anti-addictive properties. Research indicates that ibogamine upregulates the expression of GDNF, particularly in the ventral tegmental area (VTA), a key component of the brain's reward system.

Studies in rodent models have demonstrated that systemic administration of ibogamine increases GDNF expression in the midbrain, a region that encompasses the VTA. This effect is not merely correlational; the anti-addictive actions of ibogamine, specifically its ability to reduce ethanol (B145695) intake, have been directly linked to this upregulation of GDNF in the VTA. Further research has shown that the ibogamine-mediated decrease in ethanol self-administration can be mimicked by the direct microinjection of GDNF into the VTA. Conversely, the effects of ibogamine on alcohol consumption are diminished when anti-GDNF neutralizing antibodies are introduced into the VTA.

At the cellular level, ibogamine treatment has been observed to activate the GDNF pathway, as evidenced by increased phosphorylation of the GDNF receptor, Ret, and the downstream signaling molecule, ERK1. The identification of this GDNF-mediated feedback loop provides a potential molecular explanation for the long-lasting effects of a single administration of ibogamine on reducing drug and alcohol intake in preclinical models.

Induction of Neuronal Plasticity and Morphological Alterations (e.g., Dendritic Arbor Complexity)

Preclinical evidence suggests that this compound and its primary metabolite, noribogaine, can induce neuronal plasticity by promoting structural changes in neurons. In vitro studies have shown that both ibogaine and noribogaine can increase the complexity of dendritic arbors and the density of dendritic spines in cortical neurons.

One study reported that noribogaine, at a concentration of 10 μM, increased the complexity of dendritic arbors in cultured cortical neurons, while ibogaine did not show this effect. Another study, however, found that both ibogaine and noribogaine increased dendritic arbor complexity, and that ibogaine also increased the density of dendritic spines. Noribogaine, in particular, has been shown to robustly increase dendritic arbor complexity, suggesting it may be a key active compound in vivo.

This capacity for promoting neuritogenesis and spinogenesis aligns ibogamine with a class of compounds known as psychoplastogens, which are capable of rapidly promoting structural and functional neural plasticity. The ability to increase the complexity of dendritic arbors is a significant finding, as it suggests a mechanism for forming new synaptic connections, which could underlie the reported long-lasting therapeutic effects of the compound.

Preclinical Behavioral Studies Investigating Ibogamine’s Effects

A significant body of preclinical research has focused on the effects of this compound on the self-administration of various substances of abuse in animal models. These studies consistently demonstrate that ibogamine can reduce the intake of opioids, stimulants, and alcohol.

In rat models of morphine self-administration, ibogaine has been shown to dose-dependently decrease morphine intake. This effect is observed both acutely, in the hour following treatment, and as an aftereffect, seen a day later when the compound is expected to be eliminated from the body. In some cases, a single injection of ibogaine resulted in a persistent decrease in morphine intake for several days or even weeks.

Similar effects have been observed in models of cocaine self-administration. A single injection of ibogaine (40 mg/kg, i.p.) in rats produced a significant decrease in cocaine intake that lasted for more than 48 hours. Repeated weekly administration of ibogaine resulted in an even more pronounced and lasting inhibitory effect on cocaine intake.

Ibogamine has also been shown to reduce alcohol consumption in alcohol-preferring strains of rats. Intraperitoneal (IP) administration of ibogaine significantly and dose-dependently reduced alcohol intake. Subchronic intragastric (IG) administration also led to a significant reduction in alcohol consumption without the development of tolerance. Furthermore, ibogaine has been found to block the reinstatement of alcohol-induced conditioned place preference in mice, suggesting it may mitigate relapse behavior.

The metabolite of ibogaine, noribogaine, has also demonstrated efficacy in reducing nicotine self-administration in rats.

| Substance of Abuse | Animal Model | Key Findings |

|---|---|---|

| Morphine | Rats | Dose-dependent decrease in self-administration with both acute and lasting effects. Persistent reduction in intake observed for days or weeks in some subjects after a single injection. |

| Cocaine | Rats | A single 40 mg/kg dose significantly decreased intake for over 48 hours. Repeated weekly doses produced a more prominent and sustained reduction. |

| Alcohol (Ethanol) | Alcohol-preferring rats | IP and IG administration dose-dependently reduced alcohol intake without affecting water or food consumption. |

| Alcohol (Ethanol) | Mice | Blocked cue- and drug-induced reinstatement of conditioned place preference to ethanol. |

| Nicotine | Rats | The metabolite, noribogaine, reduced nicotine self-administration. |

Structural Biology and Computational Chemistry of 2alpha,5beta,6alpha,18beta Ibogamine

X-ray Crystallography and Absolute Stereochemistry Determination

The definitive three-dimensional structure and absolute stereochemistry of the iboga alkaloid core were established through single-crystal X-ray diffraction. A pivotal study in 1960 by Arai, Coppola, and Jeffrey on ibogaine (B1199331) hydrobromide provided the first detailed insight into its molecular architecture. iucr.orgnih.gov This analysis was instrumental in confirming the complex, polycyclic nature of the molecule and unambiguously assigning the absolute configuration of its chiral centers. iucr.org

The crystallographic analysis of ibogaine hydrobromide revealed an orthorhombic crystal system with the space group P2₁2₁2₁. iucr.org The unit cell dimensions were determined to be a = 18.68 Å, b = 10.76 Å, and c = 9.95 Å. iucr.org The heavy-atom method was employed to solve the structure, with the bromine ion facilitating the phasing process. iucr.org This work confirmed the connectivities of the atoms and the stereochemical relationships between the various rings of the ibogamine (B1202276) skeleton, which includes an indole (B1671886) ring system fused to a seven-membered azepine ring and a rigid isoquinuclidine core. iucr.orgnih.gov The specific stereoisomer, (2alpha,5beta,6alpha,18beta)-Ibogamine, possesses a defined spatial arrangement that is critical for its biological activity. While the crystal structure of the parent ibogamine is not as commonly reported, the fundamental stereochemistry of the core is conserved from the foundational work on ibogaine. iucr.org

Table 1: Crystallographic Data for Ibogaine Hydrobromide iucr.org

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 18.68 |

| b (Å) | 10.76 |

| c (Å) | 9.95 |

Conformational Analysis and Molecular Dynamics Simulations of the Ibogamine Core

The ibogamine core is a conformationally restricted framework. amazonaws.com This rigidity is a key feature that influences its binding to various receptors. Conformational analysis, through computational methods such as molecular mechanics and molecular dynamics (MD) simulations, helps in understanding the accessible spatial arrangements of the molecule.

While extensive MD simulations have been performed on ibogaine and its analogs in complex with their biological targets, such as the serotonin (B10506) transporter and various receptors, studies focusing solely on the conformational dynamics of the isolated ibogamine core are less common. researchgate.net This is largely because the rigid nature of the fused ring system limits its conformational flexibility. The isoquinuclidine cage and the seven-membered azepine ring are locked in specific conformations, which in turn orients the indole moiety and the ethyl group in a defined manner. nih.gov

Molecular dynamics simulations of ibogaine bound to its target proteins reveal that the molecule maintains a stable conformation within the binding pocket. researchgate.net These simulations highlight the importance of the molecule's shape and electrostatic potential in establishing and maintaining interactions with key amino acid residues. The stability of the bound conformation is a testament to the pre-organized nature of the rigid ibogamine scaffold for receptor binding. researchgate.net

In Silico Ligand-Receptor Docking and Virtual Screening for Analog Discovery

In silico ligand-receptor docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a protein target. This method has been extensively applied to ibogamine and its analogs to understand their interactions with various receptors, including sigma-2 (σ₂) receptors, nicotinic acetylcholine (B1216132) receptors (nAChRs), and others. mdpi.comdoi.orgnih.gov

Virtual screening campaigns have utilized the ibogamine scaffold as a template to discover novel ligands with high affinity and selectivity for specific targets. nih.govnih.govmdpi.comresearchgate.net For instance, docking studies on a series of ibogamine analogs targeting the σ₂ receptor have elucidated key structural features required for potent binding. mdpi.comnih.gov These studies often use homology models of the receptor when experimental structures are unavailable. mdpi.com

A study involving the synthesis and computational evaluation of ibogamine derivatives revealed a strong correlation between the predicted docking scores and the experimentally determined binding affinities (Ki values) at the σ₂ receptor. nih.gov Modifications at the C6 position of the indole ring and the C20 ethyl group were explored to understand their impact on binding. nih.gov

Table 2: In Silico Docking Scores and Experimental Binding Affinities of Ibogamine Analogs at the Sigma-2 Receptor nih.gov

| Compound | Modification | Docking Score (kcal/mol) | Ki at σ₂ Receptor (nM) |

| Ibogamine | Parent Compound | - | 137 |

| Analog 7e | C6 indole substitution | Higher than Ibogamine | 49 |

| Analog 7i | Tetrahydropyran at C20 | Higher than Ibogamine | 40 |

These computational models suggest that the indole moiety and the basic nitrogen of the isoquinuclidine are crucial for anchoring the ligand in the binding pocket of the σ₂ receptor. The specific substitutions can then modulate the affinity and selectivity. nih.gov

Cheminformatics Applications in Structure-Activity Relationship (SAR) Studies

Cheminformatics combines computational and informational techniques to analyze chemical data, and it plays a vital role in modern drug discovery, particularly in establishing structure-activity relationships (SAR). nih.govmdpi.com For ibogamine and its derivatives, cheminformatics approaches are used to correlate physicochemical properties and structural features with biological activities.

SAR studies on ibogaine analogs have revealed that even minor structural modifications can significantly alter their pharmacological profiles. doi.orgnih.gov For example, a study on the interaction of ibogaine analogs with nicotinic acetylcholine receptors utilized molecular descriptors such as molecular volume to build quantitative SAR (QSAR) models. doi.org These models demonstrated a bilinear correlation between the molecular volume of the ligands and their binding affinities, suggesting an optimal size for the binding site. doi.org

Furthermore, a "scaffold-hopping" approach, a cheminformatics technique to identify structurally novel compounds with similar biological activity, has been applied to the ibogaine framework. mdpi.com By deconstructing the tricyclic moiety of ibogaine and replacing the indole with other bioisosteres, researchers have designed new analogs. A 3D-QSAR model was then used to predict the binding affinities (pKi values) of these new compounds for the σ₂ receptor, with the predictions showing good agreement with experimental values. mdpi.com

Table 3: Predicted and Experimental pKi Values for an Ibogaine Analog at the Sigma-2 Receptor mdpi.com

| Compound | Method | pKi Value |

| Ibogaine | Experimental | 6.69 |

| Ibogaine | 3D-QSAR Predicted | 6.80 |

These cheminformatics-driven SAR studies are instrumental in guiding the synthesis of new ibogamine derivatives with enhanced potency, selectivity, and improved safety profiles. mdpi.commdpi.com

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel Ibogamine-Based Scaffolds with Enhanced Target Selectivity

The multifaceted pharmacology of ibogamine (B1202276), while intriguing, presents a hurdle for its development as a targeted therapeutic. Its interaction with a range of neural targets, including nicotinic acetylcholine (B1216132) receptors (nAChRs), kappa-opioid receptors, and N-methyl-D-aspartate (NMDA) receptors, contributes to its complex effects. nih.govmdpi.com Future research will prioritize the design and synthesis of novel analogs that exhibit enhanced selectivity for specific receptor subtypes.

Key research objectives in this area include:

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies to identify the pharmacophoric elements of the ibogamine molecule responsible for its activity at various receptors.

Computational Modeling: Utilizing in silico docking and molecular dynamics simulations to predict the binding of novel derivatives to target proteins and guide synthetic efforts.

Asymmetric Synthesis: Developing more efficient and enantioselective synthetic routes to access structurally diverse analogs. researchgate.net

| Compound | Ki (μM) |

|---|---|

| (±)-18-MAC | 1.3 ± 0.2 |

| (±)-2-ME-18-MC | 1.3 ± 0.2 |

| (±)-albifloranine | 3.2 ± 0.3 |

| (+)-catharanthine | 3.2 ± 0.4 |

| (−)-19-OH-ibogamine | 40 ± 2 |

Investigation of Biosynthetic Enzyme Function for Chemoenzymatic Synthesis Approaches

The elucidation of the biosynthetic pathway of iboga alkaloids in plants like Tabernanthe iboga offers exciting prospects for chemoenzymatic synthesis. nih.gov Recent research has successfully identified key enzymes involved in the final steps of ibogaine biosynthesis from the ibogamine scaffold, namely ibogamine 10-hydroxylase (I10H), a cytochrome P450 enzyme, and noribogaine (B1226712) 10-O-methyltransferase (N10OMT). nih.govnih.govnih.gov

Future investigations will likely focus on:

Enzyme Characterization: In-depth characterization of these and other yet-to-be-discovered biosynthetic enzymes to understand their substrate specificity, catalytic mechanisms, and potential for broader synthetic applications.

Enzyme Engineering: Utilizing protein engineering techniques to modify the properties of these enzymes, such as altering their substrate scope or improving their stability and efficiency for in vitro applications.

Chemoenzymatic Synthesis: Combining the selectivity of enzymatic reactions with the versatility of traditional organic synthesis to create novel ibogamine derivatives that are difficult to access through purely chemical means. This approach could lead to more efficient and environmentally friendly production methods. nih.gov

Development of Sustainable and Scalable Production Methods for Ibogamine and its Derivatives

The current reliance on plant sources for iboga alkaloids is a significant bottleneck for research and potential clinical applications due to issues of sustainability and supply chain stability. nih.gov The scarcity of ibogamine further underscores the need for robust synthetic production methods. researchgate.net

Future research in this domain will be directed towards:

Synthetic Biology Approaches: Leveraging the knowledge of biosynthetic pathways to engineer microorganisms (e.g., yeast or bacteria) to produce ibogamine and its derivatives through fermentation. This approach holds the promise of a sustainable and scalable production platform. nih.gov

Semi-synthesis from Related Alkaloids: Exploring the conversion of more abundant iboga alkaloids into ibogamine through efficient chemical or enzymatic transformations. researchgate.net

| Key Features | Number of Steps | Overall Yield | Reference |

|---|---|---|---|

| Mitsunobu fragment coupling, macrocyclic Friedel-Crafts alkylation, regio- and diastereoselective hydroboration | 9 | 24% | researchgate.netasbmb.org |

Exploration of Undefined Biological Activities and Neuropharmacological Targets of Ibogamine

Despite decades of research, the mechanism of action of ibogamine remains poorly defined. researchgate.net Its ability to interact with multiple receptor systems suggests a complex pharmacological profile that is not yet fully understood. mdpi.com

Future research should aim to:

Deorphanize Ibogamine's Pharmacology: Systematically screen ibogamine and its derivatives against a broad panel of receptors, ion channels, transporters, and enzymes to identify novel molecular targets.

Investigate Downstream Signaling Pathways: Move beyond simple binding assays to investigate how ibogamine modulates intracellular signaling cascades and gene expression following receptor interaction.

Explore Novel Therapeutic Indications: Based on a more comprehensive understanding of its neuropharmacology, explore the potential of ibogamine and its analogs for treating a wider range of neurological and psychiatric disorders beyond addiction.

Application of Systems-Level Approaches to Elucidate Comprehensive Mechanisms of Action

To unravel the complex biological effects of ibogamine, a shift from a single-target focus to a systems-level perspective is necessary. nih.gov Systems biology approaches, which integrate data from multiple "omics" technologies, can provide a more holistic understanding of how ibogamine perturbs biological networks. scispace.com

Future research directions in this area include:

Transcriptomics: Analyzing changes in gene expression in response to ibogamine administration can reveal the genetic pathways and networks that are modulated by the compound. For instance, a transcriptomic analysis of the related compound ibogaine in mice identified alterations in genes involved in hormonal pathways, synaptogenesis, and apoptotic processes. nih.govresearchgate.net

Proteomics: Identifying changes in protein expression and post-translational modifications can provide insights into the cellular targets and pathways directly affected by ibogamine. asbmb.org

Metabolomics: Studying the global changes in metabolite profiles following ibogamine exposure can help to understand its impact on cellular metabolism and identify potential biomarkers of its effects.

Computational Systems Biology: Developing computational models to integrate multi-omics data and simulate the complex interactions within biological systems. nih.govnumberanalytics.com This can help to generate new hypotheses about the mechanisms of action of ibogamine and predict the effects of novel derivatives. nih.gov

By embracing these future research directions, the scientific community can unlock the full potential of (2alpha,5beta,6alpha,18beta)-Ibogamine and its derivatives, ultimately translating fundamental chemical and biological discoveries into novel therapeutic strategies for a range of challenging neurological disorders.

Q & A

Q. How should researchers design interdisciplinary studies to explore Ibogamine’s neuropharmacological potential beyond addiction therapy?

- Methodological Answer: Integrate electrophysiology and transcriptomics. For example:

- Use patch-clamp assays to evaluate Ibogamine’s modulation of serotonin receptors (5-HT₂A/5-HT₃).

- Perform RNA-seq on neuronal cultures to identify downstream signaling pathways (e.g., BDNF, CREB).

- Cross-reference findings with ibogaine’s neuroplasticity mechanisms to identify shared targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.